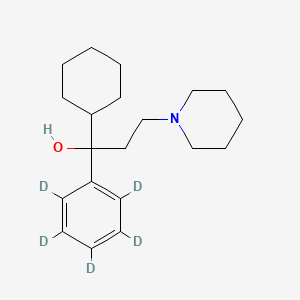
Trihexyphenidyl-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trihexyphenidyl-d5 is a deuterium-labeled form of Trihexyphenidyl, an anticholinergic medication primarily used to manage symptoms of Parkinson’s disease and drug-induced extrapyramidal reactions . The deuterium labeling is used in scientific research to study the pharmacokinetics and metabolic pathways of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trihexyphenidyl-d5 involves the incorporation of deuterium atoms into the Trihexyphenidyl molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The specific synthetic route may vary, but it generally involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.
Attachment of the Cyclohexyl and Phenyl Groups: These groups are attached to the piperidine ring through a series of substitution reactions.
Deuterium Labeling: Deuterium atoms are introduced at specific positions in the molecule using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesis equipment and advanced analytical techniques helps in achieving high yields and purity .
化学反応の分析
Types of Reactions
Trihexyphenidyl-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学的研究の応用
Trihexyphenidyl-d5 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways . Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of the compound.
Metabolic Pathway Analysis: Helps in identifying metabolic intermediates and pathways.
Drug Interaction Studies: Used to study interactions with other drugs and their effects on metabolism.
Biological Research: Investigates the effects of the compound on various biological systems, including the central nervous system.
作用機序
Trihexyphenidyl-d5 exerts its effects by acting as a non-selective muscarinic acetylcholine receptor antagonist, with a higher affinity for the M1 subtype . It binds to muscarinic receptors in the central nervous system, particularly in the cerebral cortex, and inhibits the action of acetylcholine. This leads to a reduction in the symptoms of Parkinson’s disease and drug-induced extrapyramidal reactions . Additionally, it may indirectly enhance dopamine release in the striatum by modifying nicotinic acetylcholine receptor neurotransmission .
類似化合物との比較
Similar Compounds
Trihexyphenidyl: The non-deuterated form of Trihexyphenidyl-d5.
Biperiden: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Benztropine: An anticholinergic drug with similar uses and mechanisms of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms help in tracing the compound’s metabolic pathways and studying its pharmacokinetics with greater precision . This makes it a valuable tool in drug development and research.
特性
分子式 |
C20H31NO |
|---|---|
分子量 |
306.5 g/mol |
IUPAC名 |
1-cyclohexyl-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2/i1D,4D,5D,10D,11D |
InChIキー |
HWHLPVGTWGOCJO-ZWYOJXJXSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CCCCC3)O)[2H])[2H] |
正規SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


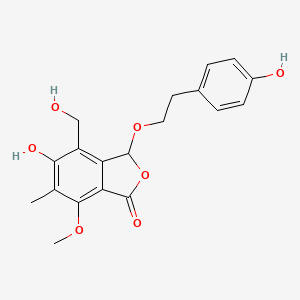
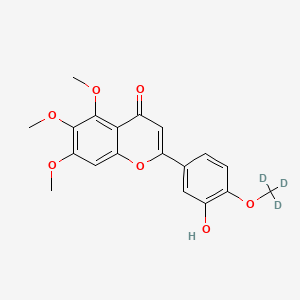
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
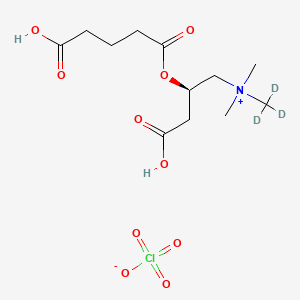
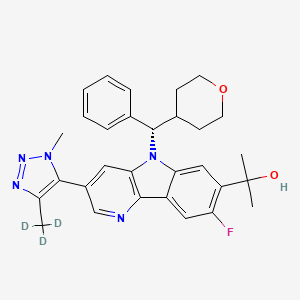
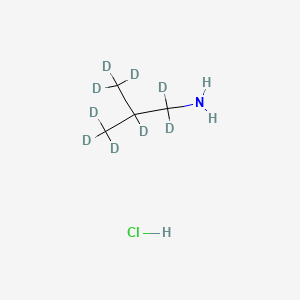
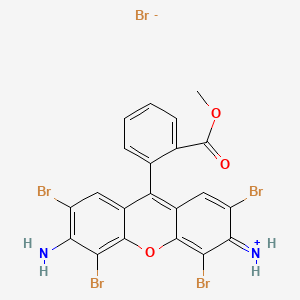
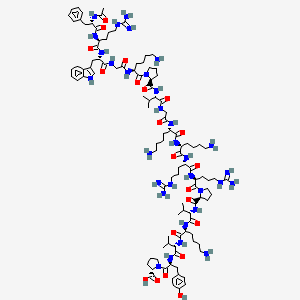
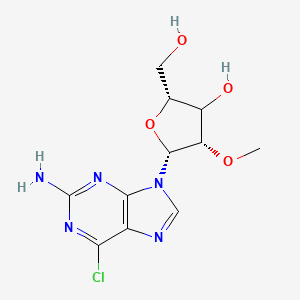
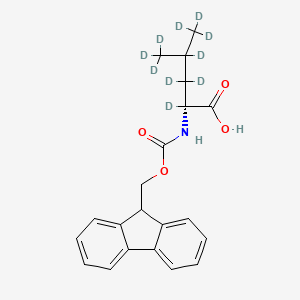
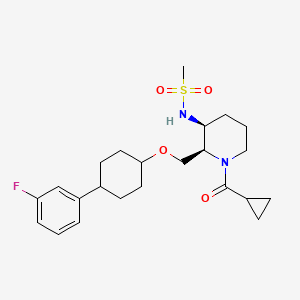
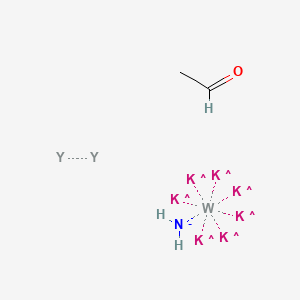

![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)
